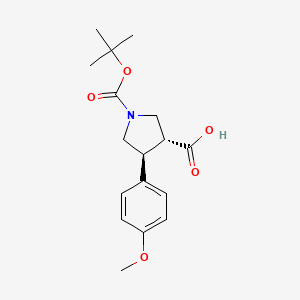
trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine
Overview
Description
Trans-1-Boc-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is a pivotal compound within the biomedical industry and assumes a paramount position in drug development for diverse ailments . Renowned for its pharmacological attributes, this acid finds application in synthesizing medications tailored for precise afflictions . Its multifarious uses encompass the mitigation of inflammation, management of pain, and combatting of neurological maladies .
Synthesis Analysis
The synthesis of pyrrolidines, including trans-1-Boc-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, has been a topic of interest in organic chemistry . Various methods have been developed, including N-heterocyclization of primary amines with diols , and the use of O-benzoylhydroxylamines as alkyl nitrene precursors . An acid-promoted synthesis from N-carbamate-protected amino alcohols has also been reported .Molecular Structure Analysis
The molecular formula of trans-1-Boc-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is C9H14BNO2 . The InChI Key is VUDCTLOJEPCNRS-UHFFFAOYSA-N . The Canonical SMILES is B (C1=CC=CC=C1CN ©C) (O)O .Physical And Chemical Properties Analysis
The molecular weight of trans-1-Boc-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is 179.02 . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass are both 179.1117589 g/mol . The Topological Polar Surface Area is 43.7Ų .Scientific Research Applications
Comprehensive Analysis of Trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine Applications
Drug Development: Trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine is a pivotal compound within the biomedical industry, particularly in drug development for diverse ailments. Its pharmacological attributes make it suitable for synthesizing medications tailored for precise afflictions .
Antioxidant and Anti-inflammatory Applications: Pyrrolidine alkaloids, which include derivatives like our compound of interest, have been shown to possess significant antioxidant and anti-inflammatory activities. These properties are crucial in the development of treatments for oxidative stress-related diseases and inflammatory conditions .
Antimicrobial and Anticancer Properties: These derivatives also exhibit antibacterial, antifungal, antiparasitic, and anticancer activities. They are researched for their potential in creating new therapies against various types of infections and cancers .
Diabetes and Metabolic Disorder Treatments: Compounds with pyrrolidine structures have been found to reduce blood glucose levels, suggesting their application in the prevention and treatment of disorders like hyperglycemia, diabetes, hyperlipidemia, and cardiovascular diseases .
Organ Protective Effects: Research indicates that pyrrolidine derivatives can have organ protective effects, which could be beneficial in developing drugs aimed at preserving organ function during various diseases .
Neuropharmacological Research: The neuropharmacological activities of pyrrolidine derivatives make them candidates for research into treatments for neurological disorders .
Catalysis in Chemical Synthesis: Pyrrolidine derivatives are used as catalysts in asymmetric synthesis processes, such as Michael addition reactions, which are important in the production of various pharmaceuticals .
Metal Complexes for Cancer Therapy: Recent studies have synthesized metal complexes with pyrrolidine thiosemicarbazone hybrids to evaluate their anticancer potential against various cancer cell lines .
Future Directions
Mechanism of Action
Target of Action
It is renowned for its pharmacological attributes and finds application in synthesizing medications tailored for precise afflictions .
Mode of Action
It is known to be a pivotal compound within the biomedical industry and assumes a paramount position in drug development for diverse ailments .
Biochemical Pathways
Its multifarious uses encompass the mitigation of inflammation, management of pain, and combatting of neurological maladies .
Result of Action
It is known for its role in drug development for diverse ailments .
properties
IUPAC Name |
(3R,4S)-4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-5-7-12(22-4)8-6-11/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEHHCOIDMZBSU-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-Boc-3-carboxy-4-(4-methoxyphenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



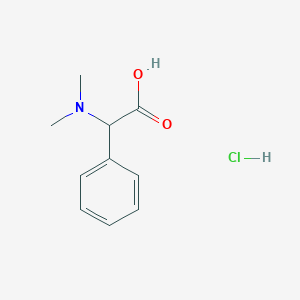
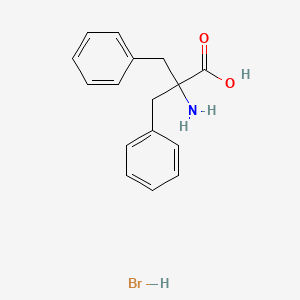
![1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine](/img/structure/B1440263.png)
![[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B1440265.png)
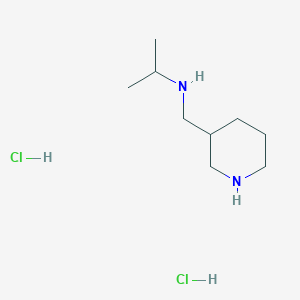
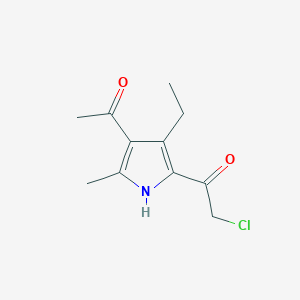
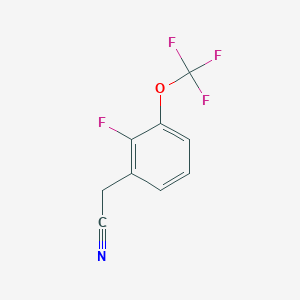
![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B1440271.png)
![3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B1440272.png)
![1-[2-(3-Bromophenoxy)ethyl]piperazine dihydrochloride](/img/structure/B1440274.png)
![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1440276.png)
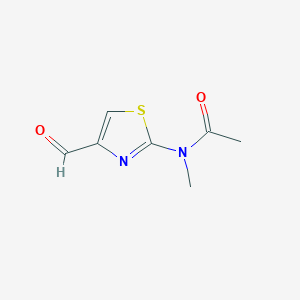
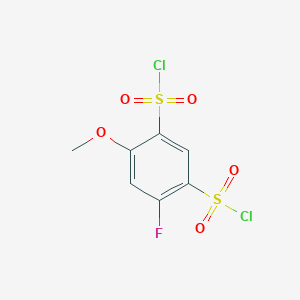
![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}urea](/img/structure/B1440281.png)